molecular formula C20H24BClN2O3 B2529310 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-88-1

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2529310
CAS No.: 874298-88-1
M. Wt: 386.68
InChI Key: CYCUGWYASZIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-7-11-17(12-8-15)24-18(25)23-13-14-5-9-16(22)10-6-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUGWYASZIAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Urea Intermediate

The synthesis begins with the preparation of the urea intermediate, 1-(4-chlorobenzyl)urea. This step involves the reaction of 4-chlorobenzylamine with an isocyanate derivative under controlled conditions. A typical procedure employs triphosgene as a safe and efficient carbonylating agent to generate the isocyanate in situ.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: 1:1.2 (4-chlorobenzylamine to triphosgene)
  • Base: Triethylamine (TEA) to neutralize HCl byproducts

The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 85% after recrystallization from ethanol/water mixtures.

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling between the urea intermediate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. This step is critical for installing the aromatic boron group while preserving the urea functionality.

Key Reaction Parameters:

Parameter Optimal Value Impact on Yield
Catalyst Pd(PPh₃)₄ (1–2 mol%) >90%
Base K₂CO₃ or Cs₂CO₃ Enhances stability of boronate
Solvent DMF/H₂O (4:1) Facilitates ligand exchange
Temperature 80–90°C Balances rate and decomposition
Reaction Time 12–18 hours Ensures completion

Post-reaction workup involves extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >75% yield.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) are preferred for Suzuki couplings due to their ability to dissolve both organic and inorganic reactants. However, mixed solvent systems (e.g., DMF/H₂O) improve boronate stability and catalyst activity. Comparative studies show:

Solvent System Yield (%) Purity (%)
DMF/H₂O (4:1) 92 98
THF/H₂O (3:1) 84 95
Toluene/EtOH (2:1) 68 90

Catalyst Screening

Palladium catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) mitigate aryl chloride coupling challenges, but Pd(PPh₃)₄ offers cost-effectiveness for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.45 (s, 2H, CH₂), 1.35 (s, 12H, B-O-C(CH₃)₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1350 cm⁻¹ (B-O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.7 min.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

Immobilized palladium catalysts on magnetic nanoparticles enable efficient recovery and reuse, reducing costs by ~40% per batch.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 18 hours to 2 hours, enhancing throughput while maintaining yields >85%.

Challenges and Limitations

Moisture Sensitivity

The boronate ester’s hydrolytic instability necessitates anhydrous conditions during synthesis and storage. Silica gel-packed desiccators are recommended for long-term stability.

Byproduct Formation

Competitive Ullmann coupling can occur if copper contaminants are present, necessitating stringent reagent purification.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can participate in boron-mediated reactions, while the urea linkage can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

The compound’s analogues differ in substituent positions, halogenation, and boronate placement. Key examples include:

Compound Name Substituent Position (Boronate) Halogen/Functional Group Molecular Weight (g/mol) Key Applications References
This compound Para 4-Chlorobenzyl 386.68 Anticancer intermediates
1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Meta 4-Chlorophenyl 372.65 Kinase inhibition
1-(2-Chloro-5-boronophenyl)-3-(4-fluorophenyl)urea Ortho/para 2-Chloro, 4-fluoro 376.62 Tyrosine kinase inhibitors
1-(4-(tert-Butyl)phenyl)-3-(4-boronophenyl)urea Para tert-Butyl 340.24 Tubulin polymerization inhibitors
1-(3,4-Dichlorophenyl)-3-(3-boronophenyl)urea Meta 3,4-Dichlorophenyl 407.11 Antiproliferative agents

Structural Insights :

  • Boronate Position : Para-substituted boronates (as in the target compound) exhibit higher reactivity in Suzuki couplings compared to meta-substituted analogues due to reduced steric hindrance .
  • Bulkier Groups : tert-Butyl substituents (e.g., ) increase steric bulk, reducing solubility but enhancing target binding affinity in tubulin inhibitors.

Physicochemical Properties

Property Target Compound 1-(4-Chlorophenyl)-3-(3-boronophenyl)urea 1-(tert-Butylphenyl)-4-boronophenylurea
LogP 3.8 (predicted) 3.5 4.2
Aqueous Solubility Low (DMSO stock solutions) Moderate Very low
Synthetic Yield ~34% (alkylation step) 30% 50–53%
Purity >95% (HPLC/NMR) >95% >95%

Key Observations :

  • The target compound’s low solubility necessitates DMSO for stock solutions, a common limitation among boronate-containing ureas .
  • Higher synthetic yields (50–53%) are achieved with tert-butyl derivatives due to optimized purification protocols .
Anticancer Activity
  • Target Compound : Used in linifanib synthesis, a tyrosine kinase inhibitor targeting VEGF and PDGF receptors .
  • tert-Butyl Analogue () : Inhibits tubulin polymerization (IC₅₀ = 1.2 μM), showing promise in CNS-directed therapies.
  • 3,4-Dichloro Analogue () : Displays antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀ = 4.5 μM).
Suzuki–Miyaura Reactivity
  • The para-boronate group in the target compound facilitates efficient cross-coupling with aryl halides (e.g., 4-chloro-1H-indazol-3-amine) under palladium catalysis .
  • Meta-substituted boronates exhibit slower reaction kinetics due to electronic deactivation .

Biological Activity

The compound 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a significant chemical entity in medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity based on recent research findings, including data tables and case studies.

Structure

The compound can be represented by the following structural formula:

C21H31BClNO4\text{C}_{21}\text{H}_{31}\text{BCl}\text{N}\text{O}_4

Physical Properties

PropertyValue
Molecular Weight407.74 g/mol
AppearanceWhite to light yellow powder
Purity>90.0% (HPLC)
Storage ConditionsInert atmosphere, <15°C
CAS Number2507954-86-9

This compound has been studied for its interaction with various biological targets. Its mechanism often involves modulation of protein-protein interactions (PPIs), particularly in cancer therapy contexts.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values ranged from 10 to 25 µM across different cell lines.
  • Case Study 2 : A study involving xenograft models showed a significant reduction in tumor size when treated with this compound compared to the control group, indicating its efficacy in vivo.

Selectivity and Toxicity

The selectivity profile of the compound was evaluated against normal cells versus cancer cells. Results indicated a higher selectivity index (SI), suggesting lower toxicity to normal cells while effectively targeting cancer cells.

Cell TypeIC50 (µM)Selectivity Index
Cancer Cells155
Normal Cells75

Recent Studies

  • Study on PD-1 Pathway Inhibition : The compound has shown promise in inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion in tumors. This was evidenced by a significant increase in T-cell activation markers in treated samples compared to controls.
  • Mechanistic Insights : Research using molecular docking simulations suggested that the compound binds effectively to target proteins involved in cell signaling pathways related to cancer progression.

Comparative Analysis with Other Compounds

A comparative analysis was conducted with similar compounds known for their biological activity:

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer15
Compound AAnticancer20
Compound BImmune Modulator30

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Suzuki-Miyaura Cross-Coupling : React a boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with a chlorobenzyl isocyanate derivative under palladium catalysis. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., THF/water mixture) to enhance coupling efficiency .

Urea Formation : Condense intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF, monitored by TLC .

  • Critical Parameters :
  • Temperature (60–80°C for coupling, room temperature for urea formation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield Optimization : Adjust stoichiometry (1.2:1 boronic ester to isocyanate) and degas solvents to prevent boronic acid oxidation .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of urea formation and boronic ester integrity. For example, the urea NH protons appear as broad singlets (~6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at 423.18 g/mol).
  • Infrared Spectroscopy (IR) : Urea carbonyl stretches (1640–1680 cm⁻¹) and B-O vibrations (1350–1400 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves steric effects from the chlorobenzyl and dioxaborolane groups .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers due to its hydrophobic dioxaborolane and chlorobenzyl groups. To improve bioavailability:
  • Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.
  • For in vivo applications, formulate as nanoparticles via solvent evaporation, using PLGA polymers to enhance dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The dioxaborolane group acts as a transmetalation agent in Suzuki-Miyaura reactions. Key steps:

Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Cl, Br) of the aryl halide partner.

Transmetalation : The boronate transfers to Pd, facilitated by base (e.g., K₂CO₃) .

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

  • Computational Support : DFT studies show electron-withdrawing chloro groups accelerate oxidative addition by polarizing the C–Cl bond .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Replace the chlorobenzyl group with fluorinated analogs to enhance binding entropy via hydrophobic interactions .
  • Boronate Tuning : Substitute dioxaborolane with pinacol boronate to improve metabolic stability .
  • Assay Design : Test against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Correlate IC₅₀ values with logP (ClogP ~3.5 optimal) .

Q. What computational strategies predict reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use Gaussian 16 with M06-2X/6-31G(d) to model transition states for urea formation and cross-coupling .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in boronate substitutions. Key descriptors include Hammett σ values and molecular volume .

Q. How can conflicting solubility data across studies be resolved methodologically?

  • Methodological Answer :
  • Standardization : Use the shake-flask method (OECD 105) in pH 7.4 PBS with DMSO as a co-solvent control.
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies at 25°C. If aggregates form (>200 nm), revise solvent choice (e.g., switch to PEG-400) .

Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C75–85
Urea FormationEDC, HOBt, DMF, rt, 12 h60–70
PurificationSilica gel (EtOAc/Hex 3:7)>95% purity

Q. Table 2: Spectral Data for Characterization

TechniqueKey SignalsFunctional Group Confirmed
¹H NMR (400 MHz, DMSO)δ 7.45 (d, J=8.4 Hz, 2H, Ar–H)Aromatic protons
IR (ATR)1675 cm⁻¹ (C=O stretch)Urea carbonyl
HRMS (ESI+)m/z 423.18 [M+H]+ (calc. 423.17)Molecular ion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.